[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate
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Overview
Preparation Methods
The synthesis of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER typically involves the esterification of phosphonic acid with 2-dodecanoylamino-hexanol and propanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe for studying enzyme activities, particularly those involving phospholipase A2.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER involves its interaction with molecular targets such as phospholipase A2. This enzyme catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides, releasing glycerophospholipids and arachidonic acid, which serve as precursors of signal molecules . The compound’s effects are mediated through these interactions and the subsequent signaling pathways.
Comparison with Similar Compounds
PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER can be compared with other phosphoethanolamines, such as:
- PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER ETHYL ESTER
- PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER METHYL ESTER These compounds share similar structural features but differ in the ester groups attached to the phosphonic acid. The uniqueness of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER lies in its specific ester groups, which influence its chemical reactivity and biological activity .
Properties
CAS No. |
136134-09-3 |
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Molecular Formula |
C20H42NO6P |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C20H42NO6P/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25)/t19-/m1/s1 |
InChI Key |
SLLQAGCLXXPCKZ-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)(O)OCCO |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
136134-09-3 | |
Synonyms |
(S)-isomer of dodecyl-2-aminohexanol-1-phosphoglycol 2-TDAH-PG 2-tetradecanoylaminohexanol-1-phospho-ethylene glycol DDAPG dodecyl-2-aminohexanol-1-phosphoglycol |
Origin of Product |
United States |
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